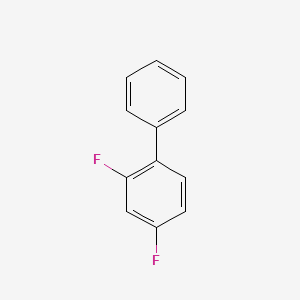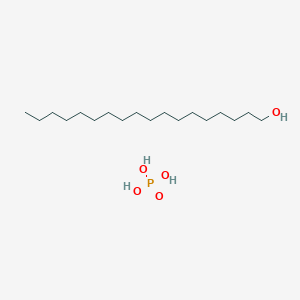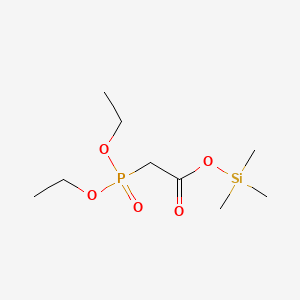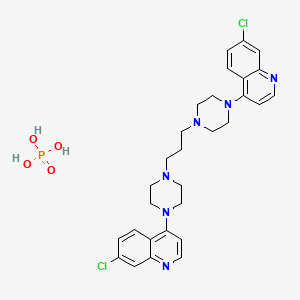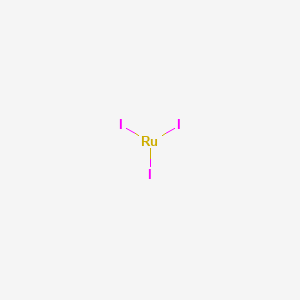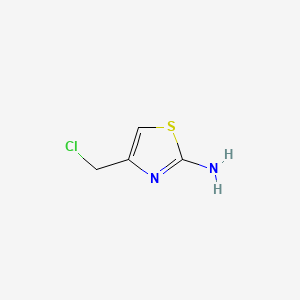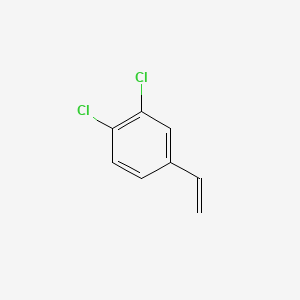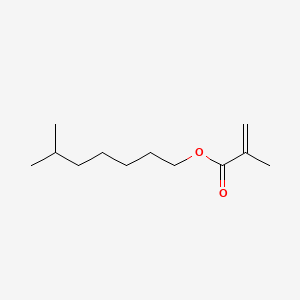
Isooctyl methacrylate
Übersicht
Beschreibung
Isooctyl methacrylate is a type of methacrylate, which is a class of compounds that are widely used in the production of polymers . It consists of eight carbon alkyl esters of acrylic acid . It contains a total of 35 bonds, including 13 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 aliphatic ester .
Synthesis Analysis
The synthesis of Isooctyl methacrylate involves the reaction of acrylic acid with a certain alcohol . The process of acrylic pressure-sensitive adhesives (PSAs) production contains the synthesis of the polymer followed by suspension in a catalyst .
Molecular Structure Analysis
The molecular formula of Isooctyl methacrylate is C12H22O2 . It contains 35 bonds in total, including 13 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 aliphatic ester .
Chemical Reactions Analysis
The chemical reactions involving Isooctyl methacrylate are complex and involve multiple steps. For instance, the oxidative dehydrogenation reactions of methyl isobutyrate (MIB) were carried out using a continuous flow fixed bed reactor . The products formed in these reactions were methyl methacrylate (MMA), methacrylic acid (MAA), isobutyric acid (IBA), cracked products (acetone, methanol, and propene), and others .
Wissenschaftliche Forschungsanwendungen
-
Industrial Uses of Methacrylate-Based Polymers
- Field : Industrial Chemistry
- Application : Methacrylate-based polymers, such as Isooctyl methacrylate, are used in the synthesis of well-defined polymers like block copolymers . These polymers have unique properties suitable for various applications, such as thermoplastic elastomers, flexible and transparent films, modifiers, and adhesives .
- Method : The living polymerization system of (meth)acrylates uses compounds consisting of a Lewis base and bulky aluminum (LA system). This system can be used not only for (meth)acrylate block copolymers, but also for block copolymers of (meth)acrylate and other anionic polymerization monomers .
- Results : The LA system has been successful in producing acrylic block copolymers as industrial products .
-
Synthesis and Polymerization of Bio-Based Acrylates
- Field : Polymer Chemistry
- Application : Acrylates and polyacrylates, including Isooctyl methacrylate, are produced massively due to their interesting applications like Plexiglas . They exhibit very interesting properties such as high Tg values, attractive mechanical properties, thermal stabilities, and transparency .
- Method : Poly(meth)acrylates are commonly prepared from acrylic and methacrylic acid (AA and MAA) and their corresponding esters using non-sustainable strategies such as propylene oxidation and the Acetone Cyanohydrin Process (ACH) .
- Results : The resulting materials have promising properties .
-
Synthesis and Polymerization of Bio-Based Acrylates
- Field : Polymer Chemistry
- Application : Acrylates and polyacrylates, including Isooctyl methacrylate, are produced massively due to their interesting applications like Plexiglas . They exhibit very interesting properties such as high Tg values, attractive mechanical properties, thermal stabilities, and transparency .
- Method : Poly(meth)acrylates are commonly prepared from acrylic and methacrylic acid (AA and MAA) and their corresponding esters using non-sustainable strategies such as propylene oxidation and the Acetone Cyanohydrin Process (ACH) .
- Results : The resulting materials have promising properties .
-
Photopolymerization of Methacrylate Cellulose Acetate Derivatives
- Field : Polymer Chemistry
- Application : Polymeric photocrosslinked networks, of particular interest in the design of materials with targeted characteristics, can be easily prepared by grafting light-sensitive moieties, such as methacrylates, on polymeric chains . After photochemical reactions, these provide materials with multiple applications via photopolymerization .
- Method : In this work, photopolymerizable urethane–methacrylate sequences were attached to free hydroxyl units of cellulose acetate chains in various proportions . The influence of the cellulosic material structure on the double bond conversion degree was studied .
- Results : The addition of dimethacrylate comonomers augmented the polymerization rates and conversion degrees, leading to polymer networks with various microstructures .
-
Poly(methyl methacrylate) in Orthopedics
- Field : Orthopedics
- Application : Poly(methyl methacrylate) (PMMA) is a synthetic polymer that has attracted considerable attention in bone tissue engineering . PMMA is frequently used as a bone substitute and filler, and has a long history of successful use in orthopedic and dental applications, such as bone cement for joint replacement surgery .
- Method : The method of application varies depending on the specific orthopedic procedure, but generally involves mixing the PMMA powder with a liquid monomer to form a dough-like consistency, which is then molded into the desired shape before it hardens .
- Results : The major advantages of PMMA in orthopedics include its biocompatibility, mechanical strength, and ability to be molded into various shapes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methylheptyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-10(2)8-6-5-7-9-14-12(13)11(3)4/h10H,3,5-9H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSLZEHVGKWKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067403 | |
| Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isooctyl methacrylate | |
CAS RN |
28675-80-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028675801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



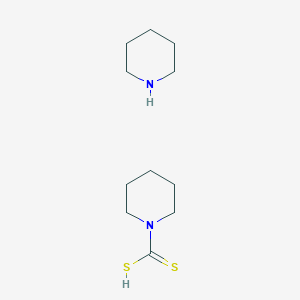
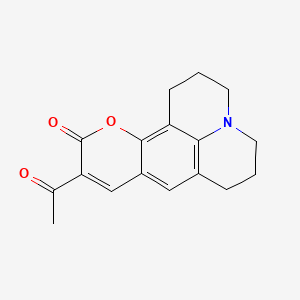
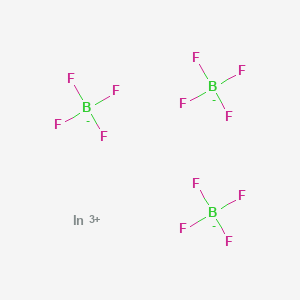
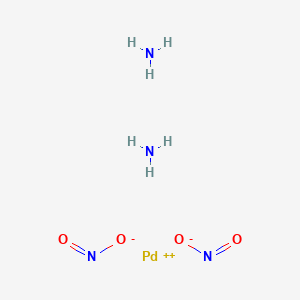
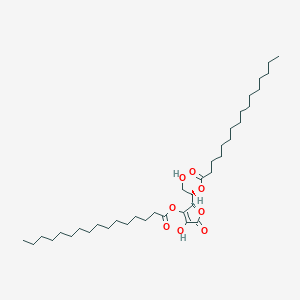
![Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate](/img/no-structure.png)
